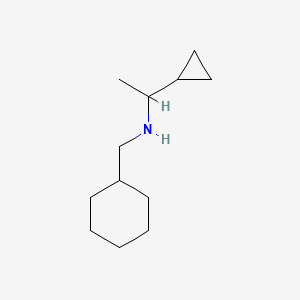

(Cyclohexylmethyl)(1-cyclopropylethyl)amine

Description

IUPAC Nomenclature and Systematic Identification

The compound (Cyclohexylmethyl)(1-cyclopropylethyl)amine is systematically identified as N-(cyclohexylmethyl)-N-(1-cyclopropylethyl)amine . This name reflects the tertiary amine structure, where the nitrogen atom is bonded to two distinct alkyl groups: cyclohexylmethyl (a methyl group substituted with a cyclohexane ring) and 1-cyclopropylethyl (an ethyl group containing a cyclopropane ring at the first carbon). The IUPAC naming prioritizes the longest chain, with substituents listed alphabetically.

Key Nomenclature Components

| Component | Description |

|---|---|

| Parent amine | Ethanamine (two-carbon chain with a terminal amine group) |

| Cyclohexylmethyl group | A methyl group (-CH₂-) directly attached to a cyclohexane ring |

| 1-Cyclopropylethyl group | An ethyl group (-CH₂CH₂-) with a cyclopropane ring fused to the first carbon |

The cyclopropane ring’s positioning is critical, as its strained geometry influences reactivity and molecular stability.

Molecular Geometry and Conformational Analysis

Tetrahedral Geometry at Nitrogen

The nitrogen atom in this compound adopts a tetrahedral geometry due to sp³ hybridization. However, steric interactions between the bulky cyclohexylmethyl and 1-cyclopropylethyl groups may distort bond angles from the ideal 109.5°. For example:

- Cyclohexylmethyl group : The cyclohexane ring adopts a chair conformation for minimal strain, with the methyl group positioned equatorially to reduce steric clashes.

- 1-Cyclopropylethyl group : The cyclopropane ring’s planar geometry (bond angles of 60°) creates significant ring strain, while the ethyl chain allows limited rotational flexibility.

Spatial Arrangement of Substituents

The spatial arrangement of the cyclohexylmethyl and 1-cyclopropylethyl groups around nitrogen is influenced by:

- Steric hindrance : The cyclohexane ring’s equatorial positioning minimizes repulsion with the cyclopropane group.

- Electronic effects : The electron-withdrawing nature of the cyclopropane ring may slightly polarize the N–C bonds.

Table 1: Bond Angles in Key Structural Elements

Cyclopropane-Cyclohexane Hybrid System Stereochemistry

Chirality at Nitrogen

The nitrogen center is chiral due to the asymmetry introduced by the cyclohexylmethyl and 1-cyclopropylethyl groups. This chirality arises from:

- Three distinct substituents : Cyclohexylmethyl, 1-cyclopropylethyl, and hydrogen (if present).

- Lack of internal plane of symmetry : The cyclohexane and cyclopropane rings create a non-superimposable mirror image.

Stereochemical Implications

- Enantiomers : The compound exists as two non-superimposable mirror images (R and S configurations at nitrogen).

- Conformational Flexibility : The ethyl chain in the 1-cyclopropylethyl group allows limited rotation, but the cyclopropane ring’s rigidity restricts conformational changes.

Table 2: Comparison of Structural Rigidity

| Component | Rigidity Source | Impact on Stereochemistry |

|---|---|---|

| Cyclopropane ring | Planar geometry (60° angles) | Fixed spatial orientation |

| Cyclohexane ring | Chair conformation | Minimal rotational strain |

| Ethyl chain (1-cyclopropylethyl) | Single-bond rotation | Limited flexibility |

Comparative Structural Analysis with Analogous Bicyclic Amines

Case Study: Quinuclidine

Quinuclidine (HC(C₂H₄)₃N) is a bicyclic amine with a rigid bridgehead nitrogen. Key differences with this compound include:

| Property | This compound | Quinuclidine |

|---|---|---|

| Structural rigidity | Moderate (flexible ethyl chain) | High (bridged system) |

| Bond angles at nitrogen | ~109.5° (distorted) | ~90° (bridgehead strain) |

| Stereochemical complexity | Chiral center at nitrogen | Non-chiral (symmetrical) |

| Reactivity | Higher (cyclopropane strain) | Lower (stable bicyclic system) |

Key Insights

- Steric Effects : The cyclohexylmethyl group creates greater steric bulk than quinuclidine’s ethylene bridges.

- Electronic Differences : The cyclopropane ring’s electron-withdrawing effect may enhance amine basicity compared to quinuclidine.

- Synthetic Applications : The target compound’s flexibility allows it to act as a chiral ligand, whereas quinuclidine is often used as a rigid base in catalysis.

Propriétés

IUPAC Name |

N-(cyclohexylmethyl)-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAXCKZUVMYIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation-Reduction-Debenzylation Route

- Starting Materials: Cyclopropyl methyl ketone and S-(−)-α-phenylethylamine.

-

- Condensation: The ketone reacts with the chiral amine in the presence of a Lewis acid catalyst to form an imine intermediate.

- Reduction: The imine is reduced to a secondary amine.

- Debenzylation: Removal of the protecting group yields the primary amine, (S)-1-cyclopropylethylamine.

-

- Lewis acids such as B(OiPr)3 are used.

- Solvents include isopropanol, toluene, heptane, THF, or 2-MeTHF.

- The process is performed at low temperature to moderate conditions.

-

- Scalable for industrial production.

- Uses inexpensive starting materials.

- Achieves high enantiomeric purity and yield (~76% overall).

-

- Requires catalyst loading of about 5-10 mol%.

- Low temperature Grignard reactions and flash chromatography purification can be challenging on large scale.

This method is detailed in patent US20210395185A1 and related literature.

Grignard Addition and Chlorosulfonyl Isocyanate Route

- Starting Material: 1-cyclopropyl-1-methyl ketone (a methyl ketone derivative).

-

- Grignard Reaction: The ketone is reacted with methylmagnesium bromide in anhydrous tetrahydrofuran at −50 to −80 °C, then warmed to room temperature to form the corresponding alcohol intermediate.

- Chlorosulfonyl Isocyanate Reaction: The alcohol intermediate reacts with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C to form a sulfonyl derivative.

- Hydrolysis: Treatment of the sulfonyl intermediate with aqueous sodium hydroxide liberates (1-cyclopropyl-1-methyl)ethylamine.

- Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by reaction with HCl gas in ethyl acetate.

-

- Molar ratios of reagents are carefully controlled (e.g., methylmagnesium bromide:ketone = 2:1 to 4:1).

- Temperature control is critical during Grignard and chlorosulfonyl isocyanate steps.

- Extraction and concentration steps yield high-purity amine.

-

- Simple technique with relatively low cost.

- High yield and purity.

- Stable reaction process suitable for scale-up.

-

- Avoids hazardous reagents like sodium azide.

- Reaction conditions are milder compared to other methods.

This method is extensively described in Chinese patent CN106631827B.

Coupling to Form this compound

While direct literature on the coupling of cyclohexylmethyl moiety to 1-cyclopropylethylamine is limited, the general synthetic strategy involves:

- Alkylation of the Amine: Reaction of 1-cyclopropylethylamine with cyclohexylmethyl halides (e.g., bromide or chloride) under basic conditions to form the secondary amine.

- Reductive Amination: Alternatively, reductive amination of cyclohexylmethyl aldehyde with 1-cyclopropylethylamine can be employed using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Purification: The product is purified by crystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1. Synthesis of 1-cyclopropylethylamine | Condensation of cyclopropyl methyl ketone with chiral amine, reduction, debenzylation | Lewis acid catalyst, solvents (THF, toluene), low temp | Scalable, high purity, enantioselective | Catalyst loading, purification |

| 2. Grignard & Chlorosulfonyl Isocyanate Route | Grignard addition, sulfonylation, hydrolysis, salt formation | Methylmagnesium bromide, chlorosulfonyl isocyanate, NaOH, HCl gas | Simple, cost-effective, high yield | Temperature control, reagent handling |

| 3. Coupling with Cyclohexylmethyl group | Alkylation or reductive amination of amine | Cyclohexylmethyl halide or aldehyde, reducing agents | Versatile, straightforward | Requires purification |

Research Findings and Industrial Relevance

- The scalable synthesis of optically active 1-cyclopropylalkyl-1-amines addresses the need for non-racemic amines in pharmaceutical and agrochemical industries.

- The Grignard-chlorosulfonyl isocyanate method offers a safer and more cost-effective alternative to older routes involving hazardous reagents like sodium azide or tetraethyl titanate.

- The coupling of the cyclohexylmethyl group is typically achieved by well-established alkylation or reductive amination techniques, allowing modular synthesis of the target compound.

- Overall, these methods enable the production of this compound with high purity, yield, and stereochemical control, suitable for scale-up and commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(Cyclohexylmethyl)(1-cyclopropylethyl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Typical reagents include alkyl halides and acyl halides under basic or acidic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (Cyclohexylmethyl)(1-cyclopropylethyl)amine may exhibit anticancer properties. For instance, a patent from the Broad Institute describes compounds that selectively inhibit casein kinases, which are implicated in the progression of certain cancers, including hematological malignancies and colon cancer. The research highlights the potential of these compounds as therapeutic agents by modulating kinase activity, suggesting that this compound could play a role in similar therapeutic strategies .

2. Neurological Implications

The compound's structural characteristics may allow it to interact with neurotransmitter systems. Compounds with similar amine functionalities have been explored for their effects on neurochemical pathways, potentially leading to applications in treating neurological disorders. The ability of amines to cross the blood-brain barrier is particularly relevant for developing treatments for conditions such as depression and anxiety .

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

this compound can serve as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, making it valuable in the development of new materials and pharmaceuticals. The compound can be utilized in reactions such as alkylation and acylation, which are fundamental processes in organic chemistry .

2. Corrosion Inhibition

Like cyclohexylamine, this compound may exhibit properties that make it useful as a corrosion inhibitor. Its basic nature allows it to neutralize acids and protect metal surfaces from degradation, which is critical in industries such as oil and gas where equipment longevity is paramount .

Case Studies

1. Inhibition of Kinases

A study conducted on similar compounds demonstrated their efficacy in inhibiting specific kinases associated with cancer cell proliferation. The results indicated that these compounds could reduce tumor growth rates in preclinical models, supporting the hypothesis that this compound could have similar effects due to its structural analogies .

2. Drug Development

In drug discovery programs focusing on central nervous system disorders, compounds featuring amine functionalities have been synthesized and evaluated for their pharmacological profiles. These studies often assess the binding affinity to various receptors and enzymes, providing insights into the potential therapeutic uses of this compound .

Mécanisme D'action

The mechanism of action of (Cyclohexylmethyl)(1-cyclopropylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (Cyclohexylmethyl)(1-cyclopropylethyl)amine and related amines:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | Likely C₁₂H₂₃N | ~193.3 (estimated) | Cyclohexylmethyl, 1-cyclopropylethyl | High lipophilicity; potential CNS activity | |

| 2-(Cyclohex-1-en-1-yl)ethylamine | C₁₃H₂₃N | 193.33 | Cyclohexenylethyl, 1-cyclopropylethyl | Unsaturated cyclohexene ring enhances reactivity | |

| (1-Cyclopropylethyl)(1-phenylethyl)amine | C₁₃H₁₉N | 189.3 | Phenylethyl, 1-cyclopropylethyl | Liquid state; aromatic interactions | |

| 2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine (UWA-101) | C₁₃H₁₇NO₂ | 231.3 | Benzodioxol, methyl | Psychoactive potential; detected in forensic analysis | |

| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.3 | Dimethoxyphenylmethyl, 1-cyclopropylethyl | Enhanced solubility due to methoxy groups | |

| N-Cyclohexyl-2-cyclopropyl-4-quinazolinamine (TH10785) | C₁₇H₂₁N₃ | 267.4 | Quinazolinamine, cyclohexyl, cyclopropyl | Heterocyclic backbone for drug design |

Key Observations :

- Lipophilicity : The cyclohexylmethyl group in the target compound likely increases lipophilicity compared to phenyl or benzodioxol-containing analogs, favoring blood-brain barrier penetration .

- Steric Effects : Bulky substituents (e.g., cyclohexyl, quinazolinamine) may hinder enzymatic degradation, enhancing metabolic stability .

- Synthetic Accessibility : Cyclohexylmethyl groups can be introduced efficiently (89% yield in related syntheses) , whereas methoxy or heterocyclic substituents require additional steps .

Physicochemical Properties

- Boiling Point/Solubility : Phenylethyl analogs (e.g., ) are liquids at room temperature, while cyclohexyl-containing compounds may exhibit higher boiling points due to increased molecular rigidity . Methoxy groups () improve aqueous solubility via polar interactions .

- Stability : Cyclopropyl groups resist ring-opening under physiological conditions, contributing to metabolic stability .

Activité Biologique

(Cyclohexylmethyl)(1-cyclopropylethyl)amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

- CAS Number : 1096850-28-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It acts on cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

- Cyclic AMP Pathway : Similar to other amines, it may modulate levels of cyclic AMP (cAMP), affecting numerous cellular processes such as proliferation and differentiation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound holds promise as a therapeutic agent for treating bacterial infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest selective cytotoxicity towards cancer cells, indicating potential for further development in cancer therapy.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, treatment with this compound resulted in significant reductions in neuronal cell death and improvements in cell viability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. Results demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial survival in chronic infections.

Case Study 2: Cancer Cell Line Testing

In experiments using various human cancer cell lines, treatment with the compound led to increased apoptosis rates. Flow cytometry analysis confirmed that cells underwent programmed cell death via the intrinsic pathway, indicating a potential mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Cyclohexylmethyl)(1-cyclopropylethyl)amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using cyclopropyl-containing halides (e.g., 1-cyclopropylethyl chloride) and cyclohexylmethylamine under basic conditions (e.g., NaH or K₂CO₃). Alternatively, reductive amination of a ketone precursor (e.g., cyclohexylmethyl ketone) with 1-cyclopropylethylamine in the presence of a reducing agent like NaBH₃CN is viable . Reaction optimization often involves controlling steric hindrance from the cyclopropyl group and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is the compound characterized analytically?

- Methodological Answer : Standard techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and cyclopropyl/cyclohexyl ring conformations.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₂₃N) and isotopic patterns.

- IR spectroscopy : Detection of N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

Data interpretation must account for the compound’s stereoelectronic effects, such as cyclopropane ring strain influencing spectral splitting .

Q. What are preliminary biological screening strategies for this amine?

- Methodological Answer : Initial assays focus on receptor binding (e.g., GPCRs or ion channels) using radioligand displacement studies. Cytotoxicity profiling in cell lines (e.g., HEK293 or HepG2) via MTT assays at 10–100 µM concentrations helps assess therapeutic potential. Solubility in DMSO/PBS mixtures should be validated to avoid false negatives .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be resolved?

- Methodological Answer : The cyclopropane group introduces chirality ; enantioselective synthesis requires chiral catalysts (e.g., BINAP-ligated palladium for asymmetric cross-coupling) or enzymatic resolution using lipases. Advanced techniques like chiral HPLC or VCD spectroscopy (vibrational circular dichroism) are critical for isolating and characterizing enantiomers .

Q. What computational tools predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- Retrosynthesis planning : AI-driven platforms (e.g., Pistachio or Reaxys) propose synthetic pathways by analyzing cyclopropane stability and amine nucleophilicity .

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., amine transporters), using DFT calculations to optimize binding affinity.

- QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. cyclohexyl) with logP and pKa to predict membrane permeability .

Q. How do contradictory data on reaction yields arise, and how are they addressed?

- Methodological Answer : Discrepancies often stem from:

- Reagent purity : Cyclopropyl halides degrade if stored improperly; GC-MS or Karl Fischer titration ensures anhydrous conditions .

- Kinetic vs. thermodynamic control : Competing pathways (e.g., over-alkylation) are mitigated by adjusting temperature (0–25°C) and stoichiometry (1:1.2 amine:halide ratio).

Statistical tools like Design of Experiments (DoE) optimize variables (time, solvent polarity) to reconcile conflicting results .

Q. What strategies enhance the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Deuterium labeling : Replacing hydrogen atoms in the cyclopropyl group reduces CYP450-mediated oxidation.

- Prodrug design : Masking the amine as a carbamate or acyloxymethyl derivative improves oral bioavailability.

In vitro microsomal assays (human liver microsomes) quantify metabolic half-life, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.